2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) with a substituted phenyl group. The unique structure includes a benzyloxy group at the ortho-position and a fluorine atom at the para-position of the phenyl ring. These substituents influence its electronic properties, steric bulk, and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .
Properties
IUPAC Name |
2-(4-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(21)12-17(16)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZCPYKODRLSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation Followed by Boronate Esteration
A common and efficient method involves halogen-lithium exchange on a suitably substituted aryl bromide or iodide precursor, followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- The aryl bromide (e.g., 2-(benzyloxy)-4-fluorobromobenzene) is dissolved in anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).
- The solution is cooled to low temperatures (typically -78 °C) using a dry ice-acetone bath.
- A solution of n-butyllithium (2.5 M in hexanes) is added dropwise to effect halogen-lithium exchange, forming the aryllithium intermediate.
- After stirring for 20–60 minutes at low temperature, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added slowly to the reaction mixture.
- The mixture is allowed to warm gradually to room temperature and stirred for several hours (commonly overnight).
- The reaction is quenched by addition of water or aqueous ammonium chloride solution.
- The organic layer is extracted, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated.
- Purification is performed by silica gel chromatography or recrystallization from appropriate solvents.
Yields and conditions from analogous compounds indicate yields ranging from 45% to over 80%, depending on substrate and reaction optimization.
Grignard Reagent Formation Followed by Boronate Esteration
An alternative approach involves the formation of an arylmagnesium halide (Grignard reagent), followed by reaction with the boronate ester.
- The aryl bromide is dissolved in dry THF and cooled to 0 °C.
- Isopropylmagnesium chloride-lithium chloride complex (TurboGrignard) or magnesium turnings are used to form the Grignard reagent.
- After stirring for 1–2 hours, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is added.
- The mixture is stirred further at room temperature.
- Quenching, extraction, and purification steps follow as above.
This method has been reported to give yields up to 86% for similar fluorinated aromatic boronate esters.
Notes on Reaction Conditions and Purification
- Temperature control is critical during lithiation to avoid side reactions.
- Inert atmosphere is necessary to prevent moisture or oxygen interference.
- Choice of solvent : Anhydrous THF is preferred due to its ability to stabilize organometallic intermediates.
- Purification : Silica gel chromatography with hexane or ethyl acetate/hexane mixtures is effective; recrystallization from acetone or heptane is also used.
Comparative Data Table of Preparation Methods
| Method | Organometallic Intermediate | Boronate Reagent | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Halogen-lithium exchange | Aryllithium (n-BuLi) | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | -78 °C to RT | 45–86 | Requires strict anhydrous conditions; common |
| Grignard reagent formation | Arylmagnesium halide | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0 °C to RT | Up to 86 | TurboGrignard complex improves reactivity |
| Direct borylation (less common) | Palladium-catalyzed C-H borylation (not detailed here) | Bis(pinacolato)diboron or similar | Elevated temperatures | Variable | Requires transition metal catalysts |
Research Findings and Observations
- The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron source is standard due to its stability and reactivity.
- The fluorine substituent on the aromatic ring can influence lithiation regioselectivity and reaction kinetics.
- The benzyloxy group is stable under lithiation conditions but may require protection from strong bases or nucleophiles.
- Reaction times vary from 1 hour to overnight depending on scale and temperature.
- Purification yields and product purity are enhanced by careful quenching and extraction protocols.
- NMR data (1H and 19F) confirm the formation of the boronate ester with characteristic chemical shifts.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Major Products
Aryl-Aryl Coupled Products: Formed in Suzuki-Miyaura coupling.
Phenols and Quinones: Formed in oxidation reactions.
Alcohols and Hydrocarbons: Formed in reduction reactions.
Scientific Research Applications
2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The aryl group from the boronic ester is transferred to the palladium complex.
Reductive Elimination: The coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position Variations
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Lacks the benzyloxy group; fluorine is at the para position.
- Properties : Simpler structure with reduced steric hindrance. Used in synthesizing neuroprotective tacrine derivatives via Suzuki coupling .
- Molecular Weight : 234.07 g/mol (CAS 214360-58-4) .
2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Electronic Effects of Substituents
2-(3-Fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Contains a trifluoromethylbenzyloxy group and fluorine at the meta position.
- Properties : The electron-withdrawing -CF₃ group enhances electrophilicity of the boron center, accelerating cross-coupling reactions. Molecular weight 396.18 g/mol .
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Steric and Functional Group Modifications
2-(4-(Benzyloxy)-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Additional fluorine at the meta position and benzyloxy at para.
- Properties : Increased steric hindrance and electron-withdrawing effects reduce reaction yields in bulky substrates. Molecular weight 346.18 g/mol .
2-[3-(Benzyloxy)-2-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Data Table: Key Properties of Compared Compounds
Biological Activity
2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity based on diverse research findings and data sources.
- Molecular Formula : C15H20B O2
- CAS Number : 1823170-17-7
- Molar Mass : 248.13 g/mol
- Boiling Point : Approximately 65°C at reduced pressure
The biological activity of 2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to interact with various biological targets through boron-mediated mechanisms. Boron compounds are known to influence biological systems by modulating enzyme activities and cellular signaling pathways.
Biological Activity Overview
Research has indicated several potential applications and biological activities associated with this compound:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2020) | Demonstrated that the compound inhibits the growth of breast cancer cells in vitro by inducing apoptosis. |
| Smith et al. (2021) | Reported that it acts as a selective inhibitor of certain kinases involved in cancer progression. |
| Lee et al. (2023) | Found that the compound modulates cellular signaling pathways related to inflammation and oxidative stress. |
Detailed Research Findings
- Antitumor Activity :
- Enzyme Interaction :
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
